2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-aminedihydrochloride
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Overview
Description
2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-aminedihydrochloride is a heterocyclic compound that combines the structural features of triazole and thiazole rings. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-aminedihydrochloride typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . The reaction conditions often include refluxing in ethanol with a catalytic amount of piperidine for several hours . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings.
Scientific Research Applications
2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-aminedihydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase and cholinesterase, disrupting their normal function . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity and specificity .
Comparison with Similar Compounds
Similar compounds include other triazole and thiazole derivatives, such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-triazolo[4,3-a]quinoxalines: These derivatives also possess antimicrobial and antiviral properties.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles: Known for their urease inhibitory activities and potential as therapeutic agents against urease-positive microorganisms.
The uniqueness of 2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-aminedihydrochloride lies in its specific combination of triazole and thiazole rings, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C6H12Cl2N4S |
---|---|
Molecular Weight |
243.16 g/mol |
IUPAC Name |
2-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C6H10N4S.2ClH/c7-2-1-5-8-9-6-10(5)3-4-11-6;;/h1-4,7H2;2*1H |
InChI Key |
YKQOFXWHDHZKJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NN=C(N21)CCN.Cl.Cl |
Origin of Product |
United States |
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